Methyl 7-(benzenesulfonyl)hept-2-ynoate
Description
Methyl 7-(benzenesulfonyl)hept-2-ynoate is a synthetic organic compound featuring a methyl ester group, a benzenesulfonyl moiety, and a hept-2-ynoate backbone with an alkyne functionality. This structure combines reactivity from the alkyne group, polarity from the sulfonyl group, and ester-based hydrolytic stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
61772-08-5 |
|---|---|
Molecular Formula |
C14H16O4S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
methyl 7-(benzenesulfonyl)hept-2-ynoate |
InChI |
InChI=1S/C14H16O4S/c1-18-14(15)11-7-2-3-8-12-19(16,17)13-9-5-4-6-10-13/h4-6,9-10H,2-3,8,12H2,1H3 |
InChI Key |
DGRFAJYLJWLENS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCCCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s key structural elements—benzenesulfonyl group, ester linkage, and alkyne chain—are shared with several classes of compounds. Below is a comparative analysis:
Table 1: Key Properties of Methyl 7-(Benzenesulfonyl)Hept-2-Ynoate and Analogues
Physicochemical Properties
- Polarity and Solubility : The benzenesulfonyl group increases polarity compared to simple esters like methyl benzoate, enhancing solubility in polar aprotic solvents but reducing lipid solubility .
- Alkyne Reactivity: The hept-2-ynoate chain enables click chemistry applications, distinguishing it from saturated esters (e.g., methyl butanoate) and fluorinated surfactants .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm the alkyne ( ~90-100 ppm for sp carbons) and benzenesulfonyl group (aromatic protons at 7.5-8.0 ppm).
- IR Spectroscopy : Strong absorptions at ~2200 cm (C≡C stretch) and ~1350/1150 cm (S=O asymmetric/symmetric stretches).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns. X-ray crystallography may resolve stereoelectronic effects if crystals are obtainable .
What safety protocols are critical when handling this compound?
Q. Basic
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Monitor airborne concentrations with gas detectors; engineering controls (e.g., local exhaust ventilation) are mandatory if exposure exceeds 1 ppm.
- Emergency showers/eye wash stations must be accessible. Contaminated clothing should be removed immediately and laundered separately .
How does the benzenesulfonyl moiety influence reactivity in nucleophilic substitution reactions?
Advanced
The benzenesulfonyl group acts as a strong electron-withdrawing group, polarizing adjacent bonds and enhancing electrophilicity at the alkyne or ester carbonyl. This facilitates nucleophilic attack (e.g., by amines or thiols) but may sterically hinder bulkier nucleophiles. Comparative studies with non-sulfonylated analogs show ~3x faster reaction rates in SN2 mechanisms .
What strategies improve the compound’s stability under acidic or thermal conditions?
Q. Advanced
- pH Stability : Buffered solutions (pH 6–8) prevent ester hydrolysis. Lyophilization enhances shelf life.
- Thermal Stability : Storage at −20°C in inert atmospheres (argon) reduces degradation. Stabilizing additives like BHT (butylated hydroxytoluene) inhibit radical-mediated alkyne oxidation. Accelerated stability studies (40°C/75% RH) can model long-term behavior .
How can structure-activity relationship (SAR) studies guide neuropharmacological applications?
Q. Advanced
- Functional Group Modifications : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity and blood-brain barrier penetration.
- Biological Assays : In vitro dopamine D2 receptor binding assays (IC values) and in vivo rodent models for antipsychotic activity (e.g., prepulse inhibition tests) correlate structural changes with efficacy. Analog libraries (e.g., 4-chloro or methoxy-substituted benzenesulfonyl variants) are prioritized based on computational docking .
Which in vitro models are suitable for studying interactions with enzymatic targets?
Q. Advanced
- Enzyme Inhibition : Use recombinant acetylcholinesterase or monoamine oxidases in fluorometric assays (IC determination).
- Cellular Uptake : Radiolabeled compound (e.g., C-methyl) in Caco-2 cell monolayers evaluates intestinal absorption.
- Receptor Profiling : Competitive binding assays with H-labeled ligands (e.g., serotonin 5-HT receptors) identify off-target effects .
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